molecular formula C17H16 B12993706 1,3-Diphenylbicyclo[1.1.1]pentane

1,3-Diphenylbicyclo[1.1.1]pentane

Cat. No.: B12993706
M. Wt: 220.31 g/mol
InChI Key: ZHPFWZWQGILIHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Diphenylbicyclo[1.1.1]pentane is a chemical building block incorporating the bicyclo[1.1.1]pentane (BCP) motif, a three-dimensional scaffold of high significance in modern scientific research. BCP derivatives serve as valuable bioisosteres, or molecular substitutes, for para-substituted benzene rings and internal alkynes in drug discovery . Replacing flat aromatic rings with the three-dimensional BCP structure can improve key physicochemical properties of drug candidates, such as aqueous solubility, metabolic stability, and passive permeability, as demonstrated in the development of potent γ-secretase inhibitors . This strategy helps medicinal chemists refine the drug-likeness of bioactive molecules. Beyond pharmaceutical applications, the 1,3-diphenyl BCP structure functions as the shortest rigid linear connector between molecular units . Its unique geometry is exploited in materials science, particularly in the design of advanced photochromic systems and fluorophores where it enables efficient resonance energy transfer . The synthesis of this compound and its derivatives typically involves functionalization of the BCP core, such as through iodination to create advanced intermediates like bis-1,3-(4-iodophenyl)bicyclo[1.1.1]pentane for further cross-coupling reactions . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H16

Molecular Weight

220.31 g/mol

IUPAC Name

1,3-diphenylbicyclo[1.1.1]pentane

InChI

InChI=1S/C17H16/c1-3-7-14(8-4-1)16-11-17(12-16,13-16)15-9-5-2-6-10-15/h1-10H,11-13H2

InChI Key

ZHPFWZWQGILIHC-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Ii. Synthetic Methodologies for 1,3 Diphenylbicyclo 1.1.1 Pentane and Derivatives

Pioneering Synthetic Routes to the BCP Scaffold

The journey to access the strained bicyclo[1.1.1]pentane framework began with innovative and often challenging synthetic approaches. Early efforts laid the groundwork for the more sophisticated methods available today. A landmark achievement was the synthesis of [1.1.1]propellane, the quintessential precursor for many BCP derivatives. One of the initial syntheses of [1.1.1]propellane was reported by Wiberg and Walker in 1982, which involved an intramolecular reductive coupling of 1,3-dibromobicyclo[1.1.1]pentane. rhhz.net A more practical route was later developed by Szeimies and coworkers, starting from the commercially available 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane. rhhz.net These pioneering syntheses, while demanding, opened the door to exploring the chemistry of this highly strained and reactive molecule. Another strategy for creating functionalized BCPs involves starting with bicyclo[1.1.0]butane. acs.org

Targeted Synthesis of 1,3-Diphenylbicyclo[1.1.1]pentane: Key Precursors and Reaction Cascades

The synthesis of specifically substituted BCPs, such as this compound, requires precise control over the introduction of the phenyl groups. The majority of modern methods leverage the reactivity of [1.1.1]propellane, a highly strained molecule that readily undergoes reactions that open its central bond. nih.gov An alternative precursor that has gained traction due to its stability is 1,3-diiodobicyclo[1.1.1]pentane (DIBCP), which can be synthesized from [1.1.1]propellane. lboro.ac.uknih.gov For instance, this compound can be iodinated to produce bis-1,3-(4-iodophenyl)bicyclo[1.1.1]pentane in 63% yield. nih.gov

Strategies Utilizing [1.1.1]Propellane as a Versatile Building Block

[1.1.1]Propellane is the most common starting point for the synthesis of 1,3-disubstituted BCPs. nih.govresearchgate.net Its high ring strain facilitates the cleavage of the central C1-C3 bond, allowing for the addition of a wide variety of functional groups.

Radical reactions are a powerful tool for the functionalization of [1.1.1]propellane. The central bond of [1.1.1]propellane is readily cleaved by radical species, leading to the formation of a bicyclo[1.1.1]pentyl radical, which can then be trapped by another reagent. nih.gov This approach has been used to synthesize a variety of 1,3-disubstituted BCPs.

Multicomponent reactions involving radical intermediates have proven particularly effective. For example, a one-step, three-component radical coupling of [1.1.1]propellane can produce a diverse array of diversely functionalized BCPs. nih.gov Visible-light-induced photoredox catalysis has also been employed to generate radicals that add to [1.1.1]propellane, enabling the synthesis of complex BCP scaffolds through cascade atom transfer radical addition (CATRA) reactions. acs.orgchemrxiv.org This method is notable for its mild conditions and tolerance of various functional groups. nih.gov Furthermore, a metal- and additive-free multicomponent reaction driven by visible light via an electron donor-acceptor (EDA) complex has been developed for the synthesis of C,S-disubstituted BCPs. rsc.org

Recent developments include a radical-initiated three-component stereoselective allylation to produce highly functionalized allyl-BCPs. acs.org Additionally, a radical multicomponent carboamination of [1.1.1]propellane has been developed for the direct synthesis of 3-substituted bicyclo[1.1.1]pent-1-ylamine derivatives. rhhz.netthieme-connect.de The azidoheteroarylation of [1.1.1]propellane provides a route to 1-azido-3-heteroaryl bicyclo[1.1.1]pentanes through the generation of an azido (B1232118) radical. rsc.org

Table 1: Examples of Radical Addition Reactions for BCP Synthesis
Radical PrecursorSecond ComponentCatalyst/InitiatorProduct TypeReference
Alkyl Halides[1.1.1]PropellaneTriethylborane1-Halo-3-substituted BCPs rhhz.net
Organic Halides[1.1.1]Propellanefac-Ir(ppy)3 (photocatalyst)(Hetero)arylated and polycyclic BCPs rhhz.net
Carboxylic Acids, Organohalides[1.1.1]Propellane, B2pin2Visible lightAlkyl-, aryl-, and alkenyl-functionalized BCP boronates nih.gov
Diazo Esters[1.1.1]Propellane, AldehydesIridium/NHC dual catalyst1,3-Disubstituted BCP ketones rsc.org
Aldehydes[1.1.1]Propellane---Bicyclo[1.1.1]pentane ketones researchgate.net
S-aryl/alkyl benzenethiosulfonates, Iodides[1.1.1]PropellaneVisible light (EDA complex)1-Thiol-3-alkyl BCPs rsc.org

Transition metal catalysis offers another versatile avenue for the synthesis of 1,3-disubstituted BCPs from [1.1.1]propellane. rsc.org These methods often involve the formation of an organometallic BCP intermediate that can then undergo cross-coupling reactions. Both nucleophilic and electrophilic BCP derivatives can be utilized in these transition metal-catalyzed processes. rsc.org

Copper-mediated three-component coupling reactions have been developed to synthesize complex BCPs. nih.gov These reactions can proceed via photoredox-derived alkyl radicals that open the [1.1.1]propellane, followed by trapping of the resulting BCP radical with a copper catalyst and subsequent reductive elimination. nih.gov Nickel/photoredox-catalyzed multicomponent dicarbofunctionalization of [1.1.1]propellane provides a one-step route to unsymmetrical 1,3-disubstituted BCP ketones. nih.gov Iron-catalyzed cross-coupling of 1-iodo-bicyclo[1.1.1]pentanes with Grignard reagents is another effective method for creating 1,3-C-disubstituted BCPs. researchgate.net

The reaction of [1.1.1]propellane with nucleophiles and electrophiles provides direct routes to functionalized BCPs. Nucleophilic attack on [1.1.1]propellane is a common strategy. For instance, organolithium and Grignard reagents can add to [1.1.1]propellane to form BCP-metal species, which can then be trapped with various electrophiles. researchgate.netthieme-connect.de

Electrophilic activation of [1.1.1]propellane has been more challenging due to the propensity of the resulting BCP cation to decompose. researchgate.netresearchgate.netnih.gov However, recent work has shown that the electrophilic activation of [1.1.1]propellane can be achieved within a halogen bond complex, allowing it to react with neutral nucleophiles like anilines and azoles to form nitrogen-substituted BCPs. researchgate.netresearchgate.netnih.gov This method has expanded the scope of electrophilic functionalization of [1.1.1]propellane. researchgate.netacs.org

An alternative approach involves the nucleophilic substitution of 1,3-diiodobicyclo[1.1.1]pentane (DIBCP). This stable, crystalline solid can react with various nucleophiles, including pyridines, sulfides, and tertiary amines, to generate BCP salts. lboro.ac.ukchemrxiv.org

Alternative Synthetic Pathways Not Involving [1.1.1]Propellane

While most syntheses of 1,3-disubstituted BCPs start from [1.1.1]propellane, alternative strategies exist. One such method involves the functionalization of pre-formed bicyclo[1.1.0]butanes. nih.govrsc.org For example, palladium-catalyzed cross-coupling reactions on bicyclo[1.1.0]butanes can introduce substituents at the bridgehead positions, providing a route to 1,3-disubstituted BCPs. nih.gov This "late-stage" functionalization allows for the diversification of the BCP core. nih.gov Another approach is the transannular 1,3-cyclization of a cyclobutyl carbanion. nih.gov

Multi-component Reaction Strategies for BCP Construction

Multi-component reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecules from simple starting materials in a single step. nih.gov In the context of bicyclo[1.1.1]pentane (BCP) synthesis, MCRs offer a streamlined approach to creating diverse derivatives, including those with phenyl substituents. These strategies are often characterized by their operational simplicity and atom economy. nih.govchemrxiv.org

Recent advancements have focused on visible-light-induced and metal-catalyzed MCRs. For instance, a visible-light-triggered cascade atom transfer radical addition (CATRA) has been developed for the synthesis of complex BCP scaffolds. chemrxiv.orgchemrxiv.org This one-step, three-component radical process utilizes simple alkenes, readily available alkyl iodides, and [1.1.1]propellane. chemrxiv.orgchemrxiv.org The reaction is notable for its insensitivity to air and moisture, making it highly practical. chemrxiv.org Mechanistically, it involves a photoredox catalytic cycle and radical chain processes. chemrxiv.org This strategy has proven effective for the gram-scale synthesis of BCP analogues of bioactive molecules. chemrxiv.orgchemrxiv.org

Another significant MCR strategy involves the copper-mediated three-component coupling of [1.1.1]propellane with various nucleophiles and electrophiles. This method allows for the incorporation of a wide array of functional groups, including those containing nitrogen, phosphorus, and sulfur, demonstrating broad chemical diversity. nih.gov Nickel/photoredox dual catalysis has also been employed in a single-step, multicomponent approach to generate arylated BCP products from aryl halides and radical precursors. researchgate.net This process is unique in its ability to form two C-C bonds and create three quaternary centers in one step. researchgate.net

Furthermore, metal-free MCRs are gaining traction. A visible-light-driven, metal- and additive-free multicomponent reaction has been reported for the simultaneous construction of Csp³-C and Csp³–S bonds on the BCP core. rsc.org This method, which relies on the photoactivation of an electron donor-acceptor (EDA) complex, provides a sustainable route to functionalized BCPs. rsc.orgresearchgate.net Similarly, a metal-free strategy for the synthesis of 1-perfluoroalkyl-3-heteroaryl BCPs has been developed using visible light to induce the perfluoroalkylation of [1.1.1]propellane. rsc.org

Table 1: Examples of Multi-component Reactions for BCP Construction

Reaction Type Catalysts/Conditions Key Features Reference
Cascade Atom Transfer Radical Addition (CATRA) Visible light, 4CzIPN (photocatalyst) One-step, three-component, air/moisture insensitive. chemrxiv.orgchemrxiv.org
Copper-Mediated Three-Component Coupling Copper catalyst, photoredox catalyst Access to diverse C-N, C-P, and C-S functionalized BCPs. nih.gov
Nickel/Photoredox Dual Catalysis Nickel catalyst, photoredox catalyst Forms two C-C bonds and three quaternary centers in one step. researchgate.net
EDA Complex Photoactivation Visible light (420 nm), metal- and additive-free Sustainable, forms C-C and C-S bonds simultaneously. rsc.orgresearchgate.net
Metal-Free Perfluoroalkylation Visible light, DBU Sustainable, good functional group tolerance. rsc.org

Functionalization Strategies for Phenyl Groups and the BCP Core

The ability to selectively functionalize both the phenyl groups and the BCP core is crucial for fine-tuning the properties of these compounds for various applications.

The bridgehead positions (C1 and C3) of the BCP core are the most common sites for functionalization. Strategies often begin with the synthesis of a 1,3-disubstituted BCP, where one or both substituents can be a phenyl group. Subsequent modifications can then be performed.

A programmable bis-functionalization strategy allows for the late-stage sequential derivatization of BCP bis-boronates. nih.govelsevierpure.com This approach takes advantage of the chemoselectivity of BCP bis-boronates, enabling the selective activation and functionalization of the C3-boronic pinacol (B44631) ester (Bpin) while leaving the C2-Bpin intact for later modification. nih.gov This provides access to previously unexplored C1,C2-disubstituted and C1,C2,C3-trisubstituted BCPs. nih.gov

Functionalization of the three secondary bridge positions of the BCP core is a more recent and challenging area of research. nih.gov These positions offer new vectors for substitution, opening up novel chemical space. nih.gov

One innovative approach involves a skeletal editing strategy to convert azabicyclo[2.1.1]hexanes (aza-BCHs) into bridge-functionalized BCPs. This "scaffold hop" is achieved through a nitrogen-deleting skeletal edit, providing access to 1,2-disubstituted BCPs. nih.gov

Once the this compound scaffold is constructed, the phenyl rings can be further functionalized using standard aromatic substitution reactions. The robust nature of the BCP core allows for a wide range of reaction conditions to be employed. For example, rhodium-catalyzed enantioselective C-H functionalization using donor/acceptor carbenes has been developed to introduce functional groups onto the phenyl rings. acs.org This method is notable for its high selectivity, even in the presence of other reactive sites like benzylic C-H bonds. nsf.gov

Stereochemical Control and Regioselectivity in BCP Synthesis

Achieving stereochemical and regiochemical control is paramount in the synthesis of complex BCP derivatives, particularly those intended for pharmaceutical applications.

Recent breakthroughs have demonstrated the ability to control stereochemistry at a carbon atom adjacent to the BCP core. One such method involves a catalytic, enantioselective, three-component coupling of [1.1.1]propellane, a Grignard reagent, and an allylic phosphate. acs.orgnih.gov This reaction proceeds through an asymmetric N-heterocyclic carbene (NHC)-catalyzed allylic substitution of an in situ-formed BCP-Grignard reagent, yielding α-chiral 1,3-difunctionalized BCPs with excellent regio- and enantioselectivity. acs.orgnih.gov

Regioselectivity is a key challenge in the functionalization of the BCP core. The aforementioned programmable bis-functionalization of BCP bis-boronates provides a powerful tool for achieving regioselective functionalization of both the bridgehead and bridge positions. nih.gov Additionally, the highly regioselective addition of allylzincs and zinc enolates to [1.1.1]propellane has been reported, allowing for subsequent electrophilic trapping or Negishi cross-coupling to yield specifically substituted BCPs. nih.gov

Development of Scalable and Sustainable Synthetic Methods

The development of scalable and sustainable synthetic methods is crucial for the practical application of this compound and its derivatives, particularly in the pharmaceutical industry.

Flow chemistry has emerged as a key technology for the scalable synthesis of BCP precursors and derivatives. A light-enabled, catalyst-free reaction between alkyl iodides and [1.1.1]propellane has been developed in a flow system, allowing for the production of BCP iodides on a kilogram scale. nih.govenamine.net This method is exceptionally clean, often yielding products of high purity that can be used directly in subsequent steps without further purification. nih.govenamine.net Flow photochemistry has also been successfully employed for the large-scale synthesis of a diketone intermediate, a key precursor for many BCP derivatives. nih.gov

In terms of sustainability, there is a growing emphasis on developing metal-free and additive-free reaction conditions. The use of visible-light-driven reactions employing EDA complexes is a prime example of a greener approach to BCP synthesis. rsc.orgresearchgate.net These methods avoid the use of potentially toxic and expensive metal catalysts. rsc.org Another sustainable strategy involves the use of tert-butyl hydrogen peroxide (TBHP) as a hydrogen transfer agent under blue light to generate acyl radicals for the synthesis of BCP-ketones. newswise.com This mild, metal-free method proceeds at room temperature and tolerates a variety of functional groups. newswise.com

Table 2: Comparison of Scalable and Sustainable Synthetic Methods for BCPs

Method Key Features Scale Sustainability Aspect Reference
Light-enabled flow synthesis of BCP iodides Catalyst- and additive-free, high purity products Milligram to kilogram Avoids catalysts, high atom economy nih.govenamine.net
Flow photochemistry of diacetyl and [1.1.1]propellane Rapid and efficient production ~1 kg in 6 hours Scalable, efficient nih.gov
EDA complex photoactivation Metal- and additive-free, visible light Lab scale Green chemistry principles rsc.orgresearchgate.net
Visible light-induced acylation with TBHP Metal-free, mild conditions, room temperature Lab scale Avoids metals, mild conditions newswise.com

Iii. Reactivity and Mechanistic Studies of 1,3 Diphenylbicyclo 1.1.1 Pentane

Strain-Release Reactivity of the Bicyclo[1.1.1]pentane Core

The significant strain energy of the bicyclo[1.1.1]pentane (BCP) framework, estimated to be around 66 kcal/mol, is a primary driver of its reactivity. nih.gov This inherent strain can be harnessed in "strain-release" reactions to synthesize a variety of more complex molecular architectures. nih.govrhhz.netacs.org The central C1-C3 bond in the highly strained precursor, [1.1.1]propellane, is particularly susceptible to cleavage, enabling the formation of the BCP core through additions of radicals or nucleophiles. nih.govnih.gov

One of the most common strategies to access the BCP framework involves the ring-opening of [1.1.1]propellane. rhhz.net This can be achieved through radical, anionic, or transition-metal-catalyzed pathways. rhhz.net For instance, radical addition to [1.1.1]propellane generates a BCP radical intermediate that can be trapped by various reagents. nih.gov Similarly, anionic addition, often employing organometallic reagents, leads to the formation of BCP anions that can be functionalized. nih.gov

The strain within the BCP core itself makes it a useful synthon. While the bridgehead positions are the most common sites for functionalization, the reactivity of the bridge positions is also an area of growing interest. nih.gov However, the formation of carbocations at the bridge positions is generally disfavored as it often leads to rapid and irreversible ring-opening to relieve strain. nih.gov

The reactivity of the BCP core is exemplified in its use as a bioisostere for para-substituted benzene (B151609) rings, internal alkynes, and tert-butyl groups in medicinal chemistry. nih.govnih.govresearchgate.net This application stems from the rigid, linear geometry of the 1,3-disubstituted BCP unit, which mimics these common pharmacophores while often improving physicochemical properties like solubility and metabolic stability. nih.govrhhz.netresearchgate.net

Transformations Involving Bridgehead Positions

The bridgehead positions (C1 and C3) of the bicyclo[1.1.1]pentane (BCP) core are the most common sites for functionalization. nih.gov A primary route to 1,3-disubstituted BCPs is through the addition of various species across the central bond of [1.1.1]propellane. nih.govnih.gov This precursor readily reacts with a wide range of nucleophiles and radicals. rhhz.netnih.gov

Anionic additions to [1.1.1]propellane, often employing organolithium or Grignard reagents, generate a BCP anion at one bridgehead, which can then be quenched with an electrophile to install a second substituent at the other bridgehead. acs.orgnih.gov For example, the addition of alkyl lithium reagents to [1.1.1]propellane is a known method for creating a C-C bond at a bridgehead position. acs.org

Radical additions are also a powerful tool for functionalizing the bridgehead positions. A variety of radical precursors can be added to [1.1.1]propellane to generate a bridgehead BCP radical, which can then be trapped by another reagent in multicomponent reactions. nih.govchemrxiv.orgchemistryviews.org This approach allows for the one-step synthesis of complex, disubstituted BCPs. nih.govchemrxiv.org

Furthermore, existing BCPs with leaving groups at the bridgehead positions can undergo nucleophilic substitution. For instance, 1,3-diiodobicyclo[1.1.1]pentane reacts with various nucleophiles, such as pyridines, to form the corresponding BCP salts. nih.govnih.gov Computational studies suggest that these reactions can proceed through a carbocation intermediate stabilized by the nucleophile. nih.govnih.gov

The functionalization of the bridgehead positions is crucial for the application of BCPs as bioisosteres in drug discovery, allowing for the introduction of various pharmacophoric groups. nih.gov

Transformations Involving Bridge Positions

While functionalization of the bridgehead positions of bicyclo[1.1.1]pentane (BCP) is well-established, transformations at the three equivalent bridge positions (C2, C4, and C5) are less common and present greater synthetic challenges. nih.gov However, accessing these positions provides novel vectors for substitution, which is of significant interest in drug discovery and materials science. nih.gov

One of the key challenges in bridge functionalization is the inherent instability of reactive intermediates at these positions. Bridge-centered carbenium ions, for example, are prone to rapid and irreversible skeletal rearrangement to relieve ring strain, making them unsuitable for synthetic applications. nih.gov

Despite these challenges, some methods for bridge functionalization have been developed. These include:

Carbene Insertion: Dihalocarbenes can insert into the C-H bonds of the bridge positions. For instance, 2,2-dichlorination of 1,3-disubstituted BCPs has been achieved using gaseous chlorine. nih.gov More recently, difluorocarbene insertion into the central C-C bond of bicyclo[1.1.0]butanes has been used to synthesize 2,2-difluoro-BCPs. acs.org

Radical Reactions: Bridge-centered BCP radicals are kinetically stable and can be generated from suitable precursors, such as carboxylic acids. These radicals can then participate in reactions like the Minisci reaction to achieve bridge heteroarylation. rscbmcs.org

Rearrangement Reactions: In some cases, rearrangements can be exploited to functionalize the bridge positions. For example, the synthesis of bicyclo[1.1.1]pentan-2-ol has been achieved, although the corresponding alkoxides can be unstable, especially with increased strain from substitution. nih.gov

The development of new methods for the selective functionalization of the bridge positions of BCPs remains an active area of research, with the potential to unlock novel chemical space. nih.gov

Radical Processes and Intermediates in BCP Chemistry

Radical reactions are a cornerstone of bicyclo[1.1.1]pentane (BCP) chemistry, largely due to the high reactivity of the strained C1-C3 bond in its precursor, [1.1.1]propellane. rhhz.netnih.gov The addition of a radical to [1.1.1]propellane is a highly efficient way to generate a BCP bridgehead radical, which serves as a key intermediate in many synthetic transformations. nih.govchemrxiv.org

This BCP radical intermediate can be trapped by a variety of radicalophiles, enabling multicomponent reactions that install two different substituents at the bridgehead positions in a single step. nih.govchemrxiv.orgchemistryviews.org For example, a three-component reaction involving an alkyl radical, [1.1.1]propellane, and an alkyne can be achieved using a combination of photoredox and copper catalysis. chemistryviews.org Similarly, an azido (B1232118) radical can add to [1.1.1]propellane, and the resulting BCP radical can be trapped by a heterocycle to form 1-azido-3-heteroaryl BCPs. rsc.org

The stability and reactivity of the BCP radical are key to the success of these reactions. While the radical is centered on a carbon atom, it exhibits some sp2 character. nih.gov The kinetic stability of the BCP radical is a crucial factor, and its propensity to undergo side reactions, such as β-scission at high temperatures, needs to be considered. rscbmcs.org

Radical processes are not limited to the functionalization of bridgehead positions. Bridge-centered BCP radicals can also be generated and are kinetically stable enough to be used in synthetic applications, such as heteroarylation via a photochemical Minisci reaction. rscbmcs.org

The versatility of radical chemistry in the synthesis of BCP derivatives is further highlighted by the development of radical exchange processes for the installation of xanthate moieties and atom transfer radical addition (ATRA) cascades for the synthesis of complex BCPs. chemrxiv.orgrsc.org These methods often benefit from mild reaction conditions, such as visible-light photoredox catalysis, and exhibit broad functional group tolerance. researchgate.netchemrxiv.orgrsc.org

Ionic Pathways and Carbocation Intermediates

While radical pathways are prevalent in bicyclo[1.1.1]pentane (BCP) chemistry, ionic pathways, particularly those involving carbocation intermediates, also play a significant role. The formation and reactivity of these charged species are heavily influenced by the strained nature of the BCP framework.

The generation of a carbocation at a bridgehead position of a BCP derivative is a key step in certain nucleophilic substitution reactions. For instance, the reaction of 1,3-diiodobicyclo[1.1.1]pentane with nucleophiles like pyridines is proposed to proceed through a BCP cation intermediate. nih.govnih.gov Computational studies suggest that this carbocation is stabilized by the incoming nucleophile. nih.govnih.gov

However, the formation of carbocations at the bridge positions of the BCP core is generally disfavored. These ions are highly unstable and tend to undergo rapid and irreversible ring-opening rearrangements to alleviate the immense strain. nih.gov This instability makes bridge-centered carbocations unsuitable as intermediates for the synthesis of bridge-substituted BCPs. nih.gov

Anionic intermediates are also important in BCP synthesis. The addition of organometallic reagents, such as organolithiums or Grignard reagents, to [1.1.1]propellane is a common method for generating a BCP anion at one of the bridgehead positions. acs.orgnih.gov This anion can then be trapped by an electrophile to create a 1,3-disubstituted BCP. nih.gov This anionic pathway provides a complementary approach to the radical-based methods for functionalizing the bridgehead positions.

The generation of carbocations under mild conditions, such as through photoredox catalysis, is an emerging area of research that could potentially be applied to BCP chemistry, although the inherent instability of BCP cations remains a challenge. cas.cn

Photochemical and Thermal Reactivity of BCPs

Photochemical and thermal conditions can be utilized to induce unique reactivity in bicyclo[1.1.1]pentane (BCP) systems and their precursors. Light, in particular, has become a powerful tool for generating radical intermediates for BCP synthesis under mild conditions.

Visible-light photoredox catalysis is frequently employed to initiate radical reactions involving [1.1.1]propellane. chemrxiv.orgrsc.org This approach allows for the generation of a wide range of radical species from suitable precursors, which then add to the propellane to form a BCP radical. nih.govchemrxiv.org This intermediate can then be trapped in multicomponent reactions, leading to complex BCP derivatives. chemrxiv.orgchemistryviews.org For example, the synthesis of 1,3-disubstituted BCP ketones has been achieved through a cooperative photoredox and N-heterocyclic carbene catalysis under visible light. rsc.org Furthermore, electron donor-acceptor (EDA) complex photoactivation provides a metal- and additive-free method for the synthesis of sulfur-functionalized BCPs. rsc.org

Photochemical methods are not limited to radical generation. A photochemical formal (4+2)-cycloaddition of imine-substituted BCPs with alkenes has been developed to convert the bicyclo[1.1.1]pentane skeleton into the bicyclo[3.1.1]heptane skeleton. nih.gov This reaction proceeds through a diradical intermediate and is not observed under thermal conditions, highlighting the unique reactivity accessible through photochemical excitation. nih.gov

Thermal reactions of BCP derivatives are also known, though they can sometimes be limited by the thermal stability of the strained ring system. For instance, at elevated temperatures, BCP radicals can undergo β-scission, which can be a competing side reaction. rscbmcs.org However, thermal conditions are employed in some synthetic procedures, such as the difluorocarbene insertion into bicyclo[1.1.0]butanes to form 2,2-difluoro-BCPs, which is typically carried out at elevated temperatures. acs.org Additionally, thermal rearrangements of appropriately substituted bicyclo[1.1.0]butanes can provide access to functionalized cyclobutanes. pitt.edu

Reaction Kinetics and Thermodynamic Analyses of BCP Transformations

The kinetics and thermodynamics of reactions involving bicyclo[1.1.1]pentane (BCP) are fundamentally governed by the high strain energy of the bicyclic system. The release of this strain is a powerful thermodynamic driving force for many transformations.

The addition of radicals to [1.1.1]propellane is a thermodynamically favorable process due to the cleavage of the highly strained central C1-C3 bond. Computational studies have shown that the kinetic barrier for the addition of an alkyl radical to [1.1.1]propellane is relatively low, in the range of 11-13 kcal/mol. nih.gov This is lower than the barrier for other potential radical reactions, such as borylation, which allows for the selective formation of the BCP radical intermediate in multicomponent systems. nih.gov

The kinetic stability of the BCP radical itself is a crucial factor in its synthetic utility. While thermodynamically driven to react, it is kinetically stable enough to persist in solution and engage with other reagents. rscbmcs.org However, at higher temperatures, the kinetics can favor undesirable side reactions, such as β-scission. rscbmcs.org

In the case of ionic reactions, the thermodynamics of carbocation formation are a major consideration. The formation of a bridge-centered carbocation is thermodynamically disfavored due to the significant increase in strain, leading to rapid, kinetically facile rearrangements. nih.gov Conversely, the formation of a bridgehead carbocation, while still an energetic process, can be kinetically accessible, particularly when stabilized by a nucleophile. nih.govnih.gov

Thermodynamic and kinetic considerations also play a role in the thermal reactivity of BCP precursors. For example, the thermal rearrangement of substituted bicyclo[1.1.0]butanes is a pericyclic reaction whose outcome can be controlled by the nature of the substituents, leading to either formal ene products or intramolecular cycloaddition products. pitt.edu

A summary of key thermodynamic and kinetic data for selected BCP reactions is presented in the table below.

ReactionTypeKey IntermediateKinetic Barrier (kcal/mol)Thermodynamic Driving ForceRef.
Alkyl Radical Addition to [1.1.1]propellaneRadicalBCP Radical~11-13Strain Release nih.gov
BCP Radical β-ScissionRadical-Higher at lower temps- rscbmcs.org
Nucleophilic Substitution on 1,3-diiodo-BCPIonicBCP Cation-Formation of stable salt nih.govnih.gov
Thermal Rearrangement of Bicyclo[1.1.0]butanesPericyclic--Strain Release pitt.edu

Iv. Advanced Structural Elucidation and Spectroscopic Characterization of 1,3 Diphenylbicyclo 1.1.1 Pentane

X-ray Crystallography: Elucidation of Bond Lengths, Angles, and Conformation

Detailed analysis of the crystal structure of BCP derivatives reveals that the bond lengths and angles are generally within the expected ranges for such compounds, underscoring the rigidity of the BCP framework. nih.gov For instance, in a related 1,3-bis(4-iodophenyl)bicyclo[1.1.1]pentane, the transannular distance between the bridgehead carbons is a key parameter that is influenced by the nature of the substituents at these positions. nih.gov The inter-ring C-C bond lengths and the bond angles within the bicyclic cage are crucial for understanding the strain and reactivity of the molecule.

The conformation of the phenyl groups relative to the BCP cage is also a significant aspect of the structure. Steric hindrance between the ortho-protons of the phenyl rings and the methylene (B1212753) protons of the BCP cage can influence the torsional angles, leading to a preferred rotational conformation in the crystalline state.

Table 1: Selected Crystallographic Data for Bicyclo[1.1.1]pentane Derivatives

Parameter Value (Å or °) Reference Compound
C1-C3 Transannular Distance 1.804(8) Å 1,3-bis(iodophenyl)bicyclo[1.1.1]pentane
C1-C2 Bond Length ~1.50 Å Bicyclo[1.1.0]butane
C1-C3 Bond Length ~1.50 Å Bicyclo[1.1.0]butane
Interflap Angle (α) ~123° Bicyclo[1.1.0]butane

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the connectivity and stereochemistry of 1,3-diphenylbicyclo[1.1.1]pentane in solution. Both ¹H and ¹³C NMR provide characteristic signals that are diagnostic of the molecule's unique structure.

In the ¹H NMR spectrum, the protons of the phenyl groups typically appear as multiplets in the aromatic region (δ 7.0-7.5 ppm). The methylene protons of the BCP cage give rise to a characteristic singlet, a consequence of the molecule's high symmetry where all six methylene protons are chemically equivalent. The exact chemical shift of this singlet can be influenced by the anisotropic effects of the phenyl rings.

The ¹³C NMR spectrum is equally informative. It will show distinct signals for the different types of carbon atoms: the bridgehead carbons (C1 and C3), the methylene carbons of the cage, and the various carbons of the phenyl rings (ipso, ortho, meta, and para). The chemical shifts of the bridgehead carbons are particularly sensitive to the substitution pattern.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity between the phenyl rings and the BCP cage. nih.govbohrium.com

Table 2: Representative NMR Data for Bicyclo[1.1.1]pentane Derivatives

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H 7.21 (d, J = 8.1 Hz) Doublet Aromatic Protons (p-tolyl derivative)
¹H 7.13 (d, J = 7.8 Hz) Doublet Aromatic Protons (p-tolyl derivative)
¹H 3.51 (s) Singlet Methyl Ester Protons
¹H 2.92 (s) Singlet Methylene Protons (BCP cage)
¹³C 170.2 Singlet Carbonyl Carbon
¹³C 136.8, 130.4, 129.2, 125.9 Singlets Aromatic Carbons (p-tolyl derivative)
¹³C 51.8 Singlet Methyl Ester Carbon
¹³C 35.8, 33.2, 22.9 Singlets BCP Cage Carbons

Note: Data is for a methyl 3-(p-tolyl)bicyclo[1.1.0]butane-1-carboxylate, a related bicyclic structure, to illustrate typical chemical shift ranges. semanticscholar.org

Mass Spectrometry for Isotopic Labeling and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides valuable information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular formula of the compound. savemyexams.com High-resolution mass spectrometry (HRMS) can be used to determine the exact mass with high precision, further confirming the elemental composition. semanticscholar.org

The fragmentation of this compound under electron ionization (EI) conditions can provide insights into the stability of the BCP cage and the nature of the phenyl-BCP bond. uni-saarland.de Common fragmentation pathways may involve the loss of a phenyl radical or cleavage of the BCP cage. The resulting fragment ions can help to piece together the structure of the original molecule. chemguide.co.uk

Isotopic labeling studies, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., ¹³C or ²H), can be a powerful technique for elucidating fragmentation mechanisms. thieme-connect.deimist.ma By tracking the isotopes through the fragmentation process, the origin of each fragment ion can be determined with greater certainty. doi.org

Table 3: Predicted Fragmentation Pattern for this compound

m/z Value Possible Fragment Ion Description
218 [C₁₇H₁₄]⁺ Molecular Ion (M⁺)
141 [C₁₁H₉]⁺ Loss of a phenyl radical ([M-C₆H₅]⁺)
115 [C₉H₇]⁺ Further fragmentation of the BCP core
77 [C₆H₅]⁺ Phenyl cation

Note: This is a predicted fragmentation pattern based on the structure of the molecule and general fragmentation principles. docbrown.info

Vibrational Spectroscopy (IR, Raman) for Structural Insights

The IR spectrum will show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic rings and the BCP cage. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the BCP cage are found just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region. mdpi.com

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the molecule. researchgate.net The symmetric "breathing" mode of the BCP cage is often a prominent feature in the Raman spectrum. The complementarity of IR and Raman spectroscopy can provide a more complete vibrational picture of the molecule. spectroscopyonline.com

Table 4: Expected Vibrational Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Spectroscopy
> 3000 Aromatic C-H Stretch IR, Raman
< 3000 Aliphatic C-H Stretch (BCP) IR, Raman
1600-1450 Aromatic C=C Stretch IR, Raman
~800-1000 BCP Cage Vibrations Raman

Note: These are general regions for the expected vibrational modes.

Electron Diffraction and Gas-Phase Structural Determination (If applicable to complex derivatives)

While X-ray crystallography provides solid-state structural information, electron diffraction can be used to determine the structure of this compound and its derivatives in the gas phase. illinois.edu This is particularly relevant for understanding the intrinsic molecular structure without the influence of crystal packing forces.

In electron diffraction, a beam of electrons is scattered by the molecules in the gas phase, and the resulting diffraction pattern is analyzed to determine bond lengths and angles. This technique has been successfully applied to characterize the parent bicyclo[1.1.1]pentane and other small, highly symmetric molecules. illinois.edu For more complex derivatives, computational methods are often used in conjunction with experimental data to refine the gas-phase structure.

V. Theoretical and Computational Investigations of 1,3 Diphenylbicyclo 1.1.1 Pentane

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the three-dimensional structure and electron distribution of 1,3-Diphenylbicyclo[1.1.1]pentane.

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of bicyclo[1.1.1]pentane (BCP) systems due to its favorable balance of accuracy and computational cost. DFT calculations have been employed to optimize the molecular geometries of various 1,3-disubstituted BCP derivatives. nih.gov These studies confirm the rigid, linear geometry conferred by the BCP cage, which acts as a non-conjugated linker between the two phenyl rings. diva-portal.orgresearchgate.net

Computational modeling using DFT, combined with STM and AFM image simulations, has been successful in characterizing 1,3-disubstituted BCP derivatives on metal surfaces. diva-portal.org For instance, in studies of 1,3-bis(4-iodophenyl)bicyclo[1.1.1]pentane on a gold surface, DFT calculations helped to determine the most stable configuration of the molecule, yielding a calculated projected iodine-iodine distance of 14.58 Å, which showed good agreement with experimental data. diva-portal.org

Furthermore, DFT analysis is used to calculate molecular electrostatic potential (MEP) maps. nih.gov These maps visualize the electron-rich and electron-poor regions of the molecule, which is crucial for understanding and predicting non-covalent interactions with other molecules, such as in drug-receptor binding. nih.gov In related heteroelemental bicyclo(1.1.1)pentane complexes, tools like Natural Bond Order (NBO) and Electron Localization Function (ELF) have been used to provide deep insight into the electronic structure and bonding. scm.com

For higher accuracy, particularly for electronic properties, ab initio methods are employed. While computationally more intensive, methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, along with large basis sets, provide benchmark data. psu.edu

High-level ab initio calculations have been performed on the parent bicyclo[1.1.1]pentane molecule to determine its NMR shielding and spin-spin coupling constants. psu.edursc.org These studies show that electron correlation effects are significant, especially for accurately predicting carbon-carbon coupling constants. rsc.org The geometric structure of the parent BCP cage has been optimized at the MP2 level with a correlation-consistent cc-pVTZ basis set, yielding bond lengths and angles that are in close agreement with experimental electron diffraction data. psu.edu Although these specific calculations were on the unsubstituted BCP, the same high-level correlated methods are applicable to this compound to obtain a precise understanding of its geometry and electronic properties. researchgate.netscribd.com

Analysis of Strain Energy and Strain Distribution within the BCP Core

The bicyclo[1.1.1]pentane core is characterized by a significant amount of ring strain, estimated to be approximately 66.6 kcal/mol. nih.gov This high strain energy is a consequence of the distorted bond angles within the three fused four-membered rings, a significant deviation from the ideal tetrahedral geometry of sp³-hybridized carbon atoms. nih.govresearchgate.net

Despite this substantial strain, the BCP cage is remarkably kinetically stable and resistant to metabolic degradation. nih.gov The strain is not localized in a single weak bond but is distributed throughout the cage structure. Theoretical analyses focus on how this strain influences the molecule's geometry, stability, and reactivity. The energy stored in the strained framework is a key factor in the synthetic routes used to create BCP derivatives, which often proceed via the opening of the even more strained precursor, [1.1.1]propellane. nih.govrhhz.net Computational studies help to quantify this strain and understand how substituents, such as the 1,3-diphenyl groups, may subtly modulate its distribution.

Investigation of Electronic Interactions and Aromaticity of Phenyl Substituents

A key feature of the BCP core is that it is a rigid, non-conjugated hydrocarbon unit. researchgate.net This has significant implications for the electronic interactions between the two phenyl substituents in this compound. The sp³-hybridized cage acts as an electronic insulator, interrupting the electric conductivity that would exist in a conjugated system. diva-portal.org

This insulating property is a primary reason for its use as a bioisostere for a para-substituted benzene (B151609) ring, where it is desirable to separate the pharmacophoric groups while improving properties like solubility. bldpharm.com Computational and X-ray analyses have shown that the three-dimensional structure of the BCP unit prevents the intramolecular π-π stacking that might otherwise occur between the two phenyl rings. nih.gov

However, the phenyl substituents themselves retain their aromatic character and can engage in intermolecular interactions. Molecular electrostatic potential calculations on related BCP derivatives show the distribution of charge, highlighting the negative potential associated with the phenyl rings' π-systems, which allows for interactions with other molecules. nih.gov While the BCP cage itself is insulating, it positions the phenyl rings to interact with biological targets, and it has been suggested that it can simulate interactions like π-π stacking with amino acid residues in a binding pocket. bldpharm.com

Interaction TypeDescriptionComputational EvidenceReference
Intramolecular Phenyl-PhenylThe BCP core acts as a rigid spacer, preventing direct electronic conjugation and π-π stacking between the two attached phenyl rings.DFT geometry optimization, X-ray crystallography. nih.govdiva-portal.org
Electronic InsulationThe sp³-hybridized cage interrupts the flow of electrons between the bridgehead positions.DFT calculations of electronic structure and band gaps in BCP-containing polymers. diva-portal.org
Intermolecular Non-Covalent InteractionsThe phenyl rings can participate in interactions like halogen bonding (in derivatives) and π-stacking with external molecules.DFT calculations of Molecular Electrostatic Potential (MEP), Atom-in-Molecule (AIM) analysis. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, identifying intermediates, and calculating the structures and energies of transition states. This modeling provides mechanistic insights into how this compound and related derivatives are synthesized and how they react.

For example, detailed computational analysis of the nucleophilic substitution reaction of 1,3-diiodobicyclo[1.1.1]pentane has been performed. nih.govnih.gov These studies propose a mechanism that does not proceed via a simple Sɴ1 or Sɴ2 pathway. Instead, modeling suggests the formation of a key carbocation intermediate that is stabilized by the participation of two nucleophile molecules, a finding that explains the observed reaction kinetics and products. nih.govnih.gov

Mechanisms for the functionalization of the BCP precursor, [1.1.1]propellane, have also been extensively studied. nih.govchemistryviews.org These reactions often involve radical intermediates. For instance, the mechanism for a three-component radical cross-coupling to form alkyl-alkynyl-substituted BCPs was proposed to involve the initial addition of an alkyl radical to propellane, followed by the trapping of the resulting BCP-based radical. chemistryviews.org Similarly, computational studies of other reactions indicate complex pathways, such as the formation of unexpected electron-donor-acceptor (EDA) complexes in photochemical reactions or two-electron pathways in reactions with dithianes. rscbmcs.orgresearchgate.net

Prediction of Spectroscopic Properties (NMR, UV-Vis)

Theoretical methods are routinely used to predict spectroscopic properties, which aids in the characterization and identification of newly synthesized compounds. bartleby.com

For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated with high accuracy. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR shielding tensors, which are then converted to chemical shifts. psu.edursc.orgnih.gov High-level ab initio calculations on the parent BCP have shown that computed NMR parameters agree well with experimental values. psu.edursc.org

Spectroscopic PropertyComputational MethodPredicted InformationReference
¹H and ¹³C NMR Chemical ShiftsDFT/GIAOPredicts the resonance frequency for each unique proton and carbon atom in the molecule. psu.edursc.orgnih.gov
NMR Spin-Spin Coupling Constants (J)DFT, MCSCFCalculates the magnitude of the interaction between nuclear spins, providing structural information. psu.edursc.org
UV-Vis Absorption Maxima (λ_max)TD-DFTPredicts the wavelengths of maximum light absorption corresponding to electronic excitations (e.g., π → π*). nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscapes of molecules, providing insights into their dynamic behavior over time. researchgate.netnih.gov These simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, offering a detailed view of the accessible conformations and the transitions between them. For a molecule like this compound, MD simulations can elucidate the rotational dynamics of the phenyl groups relative to the rigid bicyclo[1.1.1]pentane (BCP) core.

The BCP scaffold is renowned for its rigidity, a characteristic that has made it a popular bioisostere for the para-substituted phenyl ring in medicinal chemistry. nih.govlincoln.ac.uk This rigidity is a key feature that would dominate the conformational landscape of this compound. The central C1-C3 axis of the BCP cage is exceptionally stiff, allowing for very little flexion or twisting of the cage itself. Therefore, the primary conformational flexibility in this compound arises from the rotation of the two phenyl groups around the C1-C(phenyl) and C3-C(phenyl) single bonds.

MD simulations on similar systems, such as substituted BCPs and related structures, have been used to assess their rigidity and compare it to that of benzene. lincoln.ac.uk These studies have quantitatively demonstrated the inflexible nature of the BCP core. While direct MD simulation data for this compound is not extensively documented in publicly available literature, the conformational landscape can be inferred from the well-established properties of its constituent parts. The landscape would be characterized by a relatively simple energy profile, primarily governed by the rotational barriers of the phenyl groups. These barriers would be influenced by steric interactions between the ortho-hydrogens of the phenyl rings and the bridgehead protons of the BCP cage.

The primary motions observable in an MD simulation of this compound would be the independent or correlated rotations of the two phenyl rings. The time scale of these rotations and the preferred dihedral angles would be key outputs of such a simulation. The potential energy surface would likely show minima corresponding to staggered conformations of the phenyl groups relative to the BCP cage, and the barriers to rotation would provide information on the rotational freedom of these substituents.

The following table summarizes the expected conformational properties that would be investigated through molecular dynamics simulations, comparing the BCP core with a phenyl ring.

FeatureBicyclo[1.1.1]pentane (BCP) CorePhenyl Ring
Intrinsic Flexibility Highly rigid, cage-like structurePlanar and relatively rigid, but can exhibit some out-of-plane distortions
Substituent Linkage Fixed, linear arrangement of 1,3-substituentsPlanar arrangement of substituents (e.g., para-substitution)
Primary Motion Minimal internal motion of the cageRing flipping is not applicable; some bond length and angle vibrations
Conformational Impact Acts as a rigid spacer, restricting the relative motion of substituentsAllows for greater rotational freedom of substituents relative to each other in extended systems

This understanding of the conformational landscape is crucial for applications in materials science and drug design, where the precise three-dimensional arrangement of functional groups is critical for performance and biological activity. nih.gov

Vi. Applications As a Molecular Scaffold and Building Block in Advanced Chemical Research

1,3-Diphenylbicyclo[1.1.1]pentane as a Rigid, Rod-Like Spacer

The 1,3-disubstituted BCP framework is characterized by its rigid, rod-like structure. researchgate.netnih.gov Unlike flexible alkyl chains or even seemingly rigid linkers like 1,4-disubstituted benzene (B151609), which has low-energy rotational modes, the BCP cage maintains a near-linear arrangement of its bridgehead substituents. This structural rigidity has led to its proposed use as scaffolding in nanoarchitectures. researchgate.net The distance between the bridgehead carbons in BCP is approximately 1.85 Å, making it a compact and predictable spacer. pharmablock.com

In the field of molecular electronics, controlling the flow of electrons through a single molecule or an assembly of molecules is paramount. The 1,3-disubstituted BCP unit, with its saturated sp³-hybridized carbon framework, acts as an electrical insulator or resistor, effectively interrupting the π-conjugation between attached aromatic systems. semanticscholar.orgdiva-portal.org This property is crucial for designing molecular-scale electronic components.

Research involving 1,3-bis(4-iodophenyl)bicyclo[1.1.1]pentane, a close analogue and precursor to the diphenyl variant, has demonstrated its utility on metal surfaces. diva-portal.org When deposited on a Au(111) surface, these molecules can be induced to undergo a deiodination coupling reaction, forming polyphenylene chains where the BCP units act as rigid, insulating spacers between phenyl groups. diva-portal.org This allows for the bottom-up construction of molecular wires with precisely engineered electronic properties, where the BCP scaffold electronically decouples the conductive phenyl segments. semanticscholar.orgdiva-portal.org

Table 1: Comparison of BCP and p-Phenylene as Molecular Spacers

Feature 1,3-Disubstituted Bicyclo[1.1.1]pentane (BCP) 1,4-Disubstituted Phenylene
Geometry Rigid, linear, rod-like researchgate.net Planar, but with rotational freedom
Conjugation Non-conjugated, sp³ core researchgate.net Fully π-conjugated
Electronic Role Insulator / Resistor semanticscholar.orgdiva-portal.org Conductor / Wire segment
Bridgehead Distance ~1.85 Å pharmablock.com ~2.79 Å pharmablock.com

| Solubility | Generally enhances aqueous solubility researchgate.netthieme-connect.de | Can contribute to poor solubility |

The predictable geometry and rigidity of the BCP scaffold make it an excellent candidate for designing porous crystalline materials like MOFs and COFs. nih.gov By functionalizing the BCP unit with coordinating groups, such as carboxylic acids, it can be used as a "strut" or "linker" to connect metal nodes or organic building blocks into extended, three-dimensional networks.

For example, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid has been successfully employed as a linear, rigid linker to construct MOFs. researchgate.net The use of such linkers allows for precise control over the pore size and topology of the resulting framework. The incorporation of the BCP cage can also impart unique properties to the framework, such as acting as a molecular rotor. nih.gov While this compound itself is not a typical linker due to the lack of coordinating groups on the phenyl rings, derivatives such as 1,3-bis(4-carboxyphenyl)bicyclo[1.1.1]pentane are designed specifically for this purpose, using the BCP core to dictate the spacing and orientation of the coordinating moieties.

Role in the Design of Novel Organic Materials

The unique structural and electronic properties of the BCP core are being exploited to create novel organic materials with tailored characteristics.

The polymerization of BCP units leads to a class of materials known as [n]staffanes, which are essentially oligomers or polymers consisting of fused BCP cages. researchgate.netbeilstein-journals.org These materials are characterized as rigid molecular rods. The introduction of BCP units into polymer backbones can significantly alter the material's properties. For instance, incorporating a single BCP moiety into a polyethylene (B3416737) chain can disrupt the crystal packing, whereas a nih.govstaffane unit (two joined BCPs) can lead to the formation of new crystalline morphologies. researchgate.net The synthesis of α,ω-diene monomers containing BCP units allows for their incorporation into polymers via acyclic diene metathesis (ADMET) polymerization. researchgate.net In this context, this compound can be considered a fundamental, non-polymerizable model of a BCP-containing material, while related structures like 3,3'-diphenyl-1,1'-bi(bicyclo[1.1.1]pentane) represent the first step towards staffane-like structures bearing phenyl substituents. lookchem.com

In optoelectronic materials, the ability to control the spatial relationship between chromophores and other functional units is critical. The BCP scaffold serves as a rigid, non-conjugated linker that can hold photoactive groups at a fixed distance and orientation, preventing electronic communication while maintaining structural integrity. This is particularly useful in designing systems for Förster Resonance Energy Transfer (FRET) or in materials where electronic isolation is needed to tune photophysical properties. nih.gov The this compound molecule positions two phenyl groups, which can be chromophores themselves or be further functionalized, in a well-defined manner, making it a valuable building block for designing such advanced functional materials.

Applications in Medicinal Chemistry and Drug Discovery (as a scaffold)

The BCP scaffold has emerged as a highly valuable motif in modern drug discovery, primarily as a bioisostere. nih.govthieme-connect.de A bioisostere is a chemical substituent that can replace another group in a drug molecule without significantly altering its biological activity, but while improving its physicochemical or pharmacokinetic properties. The 1,3-disubstituted BCP unit is widely recognized as a three-dimensional, non-classical bioisostere for the 1,4-disubstituted phenyl ring. nih.govnih.govnih.govacs.orgnih.gov It is also used as a replacement for internal alkynes and tert-butyl groups. thieme-connect.denih.gov

The primary advantage of this "escape from flatland" strategy is the introduction of sp³-rich, three-dimensional character into otherwise flat molecules. nih.govchemrxiv.org This change can lead to significant improvements in key drug-like properties.

Key Improvements Offered by BCP Bioisosterism:

Enhanced Solubility: Replacing a lipophilic phenyl ring with the less lipophilic BCP cage often improves aqueous solubility. researchgate.netthieme-connect.denih.gov

Improved Metabolic Stability: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. The saturated BCP core is resistant to such metabolism, improving the drug's stability and pharmacokinetic profile. researchgate.netnih.gov

Increased Permeability: Despite increasing solubility, the BCP motif has been shown to improve passive membrane permeability in several cases. researchgate.netthieme-connect.denih.gov

Novelty and Patentability: The use of the BCP scaffold provides access to novel chemical space, allowing for the development of new intellectual property. nih.gov

In the context of this compound, the BCP core acts as a central scaffold that rigidly holds the two phenyl groups. While this specific molecule is not a direct bioisostere for a single phenyl ring, the underlying principle of using the BCP core as a structural element is the same. It serves as a rigid framework to present appended functionalities (the phenyl groups) to a biological target in a precise spatial arrangement, a key strategy in structure-based drug design.

Table 2: Examples of BCP as a Bioisosteric Scaffold in Drug Discovery

Drug Candidate Class Replaced Moiety Resulting Improvement(s) Reference(s)
γ-Secretase Inhibitor para-substituted Phenyl Ring Improved passive permeability and aqueous solubility; enhanced oral absorption. nih.gov
LpPLA₂ Inhibitor Internal Phenyl Ring Maintained high potency with superior physicochemical properties (e.g., increased permeability). pharmablock.comnih.govacs.org
IDO1 Inhibitor Central Phenyl Ring Drastically improved metabolic stability by preventing amide hydrolysis. nih.gov

| mGluR1 Antagonist | Phenyl Ring | One of the first examples of this bioisosteric replacement. | nih.govacs.org |

BCP as a Bioisostere for Aromatic Rings and Other Motifs

Bioisosterism, the strategy of replacing one chemical moiety with another while retaining the desired biological activity, is a cornerstone of modern drug design. The BCP scaffold has proven to be a versatile non-classical bioisostere for several key functional groups. bldpharm.comthieme-connect.com Its rigid cage-like structure allows it to mimic the spatial arrangement of substituents in a way that flat aromatic rings cannot, a concept often referred to as "escaping from flatland." strath.ac.uk This three-dimensionality can lead to significant improvements in the physicochemical and pharmacokinetic profiles of drug candidates. researchgate.net

The most prominent application of the BCP core is as a saturated bioisostere for the 1,4-disubstituted (para) phenyl ring. acs.orgnih.gov The bridgehead positions of the BCP cage present substituents with a linear trajectory, closely replicating the 180° vector of a para-substituted arene. iris-biotech.de While the distance between substituents is slightly shorter in a BCP (approximately 1.85 Å) compared to a phenyl ring (approximately 2.79 Å), this substitution is often well-tolerated and can be advantageous. pharmablock.com

The replacement of a central para-substituted phenyl ring with a BCP moiety has been shown to enhance crucial drug-like properties. Key benefits include:

Improved Solubility: The sp³-rich, non-planar nature of the BCP core reduces the strong π-π stacking interactions that can lower the aqueous solubility of aromatic compounds. researchgate.netiris-biotech.de

Enhanced Metabolic Stability: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. The saturated C-H bonds of the BCP scaffold are generally more resistant to such metabolic pathways. bldpharm.comnih.gov

Increased Permeability: The introduction of a BCP unit can favorably alter a molecule's lipophilicity and polarity, leading to improved membrane permeability. researchgate.netacs.org

A landmark example is the modification of a γ-secretase inhibitor, where replacing a central fluorophenyl ring with a BCP motif resulted in a compound with equivalent enzyme inhibitory potency but with significantly improved aqueous solubility and passive permeability. acs.orgnih.gov This translated to a four-fold increase in oral absorption in a mouse model. researchgate.netnih.gov

Table 1: Comparison of Physicochemical and Pharmacokinetic Properties of a γ-Secretase Inhibitor and its BCP Analogue. acs.orgnih.gov
Compoundγ-Secretase Inhibition IC₅₀ (Aβ₄₂)Aqueous Solubility (pH 7.4)Passive Permeability (Papp)Mouse Oral AUC
Phenyl Analogue (BMS-708,163)0.77 nM1 µg/mLLow1.2 µMh
BCP Analogue0.99 nM>200 µg/mLHigh4.5 µMh

Similarly, in the case of the LpPLA2 inhibitor darapladib, replacing a phenyl ring with a BCP core led to a nine-fold increase in kinetic solubility and a three-fold increase in thermodynamic solubility, while maintaining high potency. pharmablock.comnih.gov

Beyond aromatic rings, the BCP scaffold serves as an effective bioisostere for both the sterically demanding tert-butyl group and the linear internal alkyne moiety. strath.ac.ukacs.orgrsc.org The rigid, cage-like structure of the BCP can occupy a similar volume to a tert-butyl group, often leading to improved metabolic stability and solubility. iris-biotech.depharmablock.com

As an alkyne mimic, the 1,3-disubstituted BCP provides a rigid, linear linker that is more stable to metabolic reduction than the carbon-carbon triple bond. nih.gov This strategy has been successfully applied in the design of antagonists for the metabotropic glutamate (B1630785) receptor 5 (mGluR5), where a BCP unit replaced a phenylethynyl group. The resulting BCP analogue demonstrated improved physicochemical properties, including reduced lipophilicity. nih.gov

Table 2: Bioisosteric Mimicry of BCP.
Original MoietyBCP MimicKey Advantages of ReplacementExample Application
para-Substituted Phenyl1,3-Disubstituted BCPImproved solubility, metabolic stability, permeability. researchgate.netnih.govγ-Secretase Inhibitors. nih.gov
tert-Butyl1-Substituted BCPIncreased metabolic stability, potential for improved binding. pharmablock.comnih.govGeneral drug design. iris-biotech.de
Internal Alkyne1,3-Disubstituted BCPEnhanced metabolic stability, improved solubility. nih.govmGluR5 Antagonists. nih.gov

While 1,3-disubstituted BCPs are excellent mimics of para-substituted arenes, the development of saturated bioisosteres for ortho- and meta-substituted benzenes was a long-standing challenge. researchgate.net Recently, significant progress has been made with the synthesis and validation of 1,2-difunctionalized BCPs as potential mimics for these substitution patterns. pnas.orgnih.govchemrxiv.org

These 1,2-disubstituted BCPs present substituent vectors that are intermediate between those of ortho- and meta-substituted arenes, opening new avenues for exploring chemical space. pnas.orgbeilstein-journals.org The development of versatile synthetic platforms to access these building blocks has enabled their incorporation into known drug molecules, allowing for a systematic evaluation of their properties. pnas.orgnih.gov These novel bioisosteres often confer increased solubility compared to their aromatic counterparts, highlighting their potential in medicinal chemistry. pnas.org

Impact on Molecular Conformation and Pharmacophore Elucidation

By systematically replacing flexible elements with the BCP core, chemists can probe the required geometry for receptor binding with high precision. bldpharm.com Molecular dynamics simulations and crystallographic data have confirmed the high rigidity of the BCP scaffold compared to a benzene ring in terms of dihedral flexibility. lincoln.ac.uk This conformational constraint reduces the entropic penalty upon binding to a target protein, which can contribute to higher binding affinity. Furthermore, the defined three-dimensional structure of BCP-containing molecules facilitates more accurate computational modeling and structure-based drug design. bldpharm.com

Design of Ligands for Specific Receptor Interactions

The unique properties of the BCP scaffold have been exploited in the design of ligands for a variety of specific biological targets. Its ability to act as a rigid spacer and present functional groups at precise distances has been crucial to achieving high affinity and selectivity.

One of the earliest and most significant applications was in the development of ligands for metabotropic glutamate receptors (mGluRs). acs.org In 1996, Pellicciari and coworkers reported that a BCP analogue of (S)-(4-carboxyphenyl)glycine acted as a potent and selective antagonist of the mGluR1 subtype. acs.orgacs.org The BCP core served as a novel spacer that maintained the crucial coplanar arrangement of the carboxylate and amino acid moieties necessary for activity. acs.org Subsequent research has expanded on this, creating various BCP-based amino acids as ligands for different glutamate receptor subtypes, including NMDA receptors. nih.govresearchgate.net

Another key area is the design of γ-secretase inhibitors for the potential treatment of Alzheimer's disease. As previously mentioned, replacing a central phenyl ring with a BCP unit led to a potent inhibitor with a superior pharmacokinetic profile. acs.orgnih.gov The BCP core was found to be an excellent replacement, indicating that the primary role of the central ring in the parent compound was as a linker, without critical π-stacking interactions. pharmablock.com

Utilization in Catalysis and Chiral Ligand Design

The application of the BCP scaffold extends beyond medicinal chemistry into the realm of catalysis. The rigid, well-defined structure of BCP makes it an attractive building block for the design of novel ligands, particularly for asymmetric catalysis.

Recently, methods have been developed for the synthesis of diphosphine ligands based on the BCP motif. researchgate.netnih.gov These BCP-based diphosphines are considered isosteres of widely used ligands like 1,4-bis(diphenylphosphino)benzene. Their unique steric and electronic properties, imparted by the BCP core, make them promising candidates for use in transition metal catalysis. For instance, these ligands have been used to generate novel gold complexes and europium-based coordination polymers. nih.gov

Furthermore, the development of synthetic routes to chiral BCPs is of high importance. researchgate.net The creation of phosphine (B1218219) ligands with BCP units, such as bis(bicyclo[1.1.1]pentyl)phosphines, provides access to new classes of ligands for catalytic studies. acs.orgbohrium.com The ability to synthesize enantioenriched BCP derivatives opens the door to creating novel chiral ligands that can enforce high stereoselectivity in a wide range of chemical transformations. nih.gov

Host-Guest Chemistry and Molecular Recognition (BCP-containing systems)

The rigid, three-dimensional structure of the bicyclo[1.1.1]pentane (BCP) scaffold makes it an intriguing component for the design of systems in host-guest chemistry and molecular recognition. The defined spatial arrangement of substituents at the bridgehead positions allows for the creation of unique host cavities and precisely structured guest molecules. nih.govnih.gov Non-covalent interactions, such as hydrogen and halogen bonds, are crucial in directing the formation of self-assembled supramolecular structures involving BCP units. nih.gov

Research has explored the integration of BCP moieties in two primary ways: as guest molecules to be encapsulated by larger hosts and as structural components within macrocyclic hosts to influence their recognition properties.

A notable example of a BCP derivative functioning as a guest is its encapsulation by α-cyclodextrin (α-CD). researchgate.net This demonstrates the ability of the compact, hydrophobic BCP cage to fit within the cavity of a well-known macrocyclic host. The stability of such complexes allows for the storage and controlled release of the BCP guest. researchgate.net

Furthermore, BCP units have been incorporated directly into the framework of host macrocycles. In one significant development, BCP units were used to replace methylene (B1212753) bridges in calix nih.govpyrroles, a class of versatile molecular containers. bohrium.comresearchgate.net This substitution creates a new class of calix nih.govpyrrole (B145914) analogues with distinct structural and recognition characteristics. X-ray diffraction and NMR spectroscopy have shown that the pyrrole rings in these BCP-containing macrocycles adopt specific 1,3-alternate or αβαβ conformations. researchgate.net The rigid BCP linker pre-organizes the macrocycle, influencing the geometry of the binding cavity and its affinity for specific guests.

The primary forces governing the molecular recognition in these systems are non-covalent interactions. The study of crystalline BCP derivatives has provided insight into how these molecules interact. Halogen bonds, for instance, have been observed in the crystal packing of co-crystals of 1,3-bis(iodobicyclo[1.1.1]pentane) and 1,4-diazabicyclo[2.2.2]octane (DABCO), forming one-dimensional supramolecular patterns. nih.govresearchgate.net Such directional interactions are fundamental to designing specific host-guest pairings.

The table below summarizes key research findings on BCP-containing systems in host-guest chemistry.

Host SystemGuest SystemType of InteractionKey Findings
α-Cyclodextrin (α-CD)BCP derivativesEncapsulationForms a stable host-guest complex, allowing for storage and recovery of the BCP guest. researchgate.net
BCP-containing calix nih.govpyrrole analogueAnions / Neutral moleculesMacrocyclic Host BindingBCP unit replaces methylene bridges, inducing specific conformations (1,3-alternate) of the pyrrole rings. bohrium.comresearchgate.net
1,3-bis(iodobicyclo[1.1.1]pentane)1,4-diazabicyclo[2.2.2]octane (DABCO)Halogen BondingForms co-crystals with a one-dimensional halogen bond pattern, demonstrating directional self-assembly. nih.govresearchgate.net

Vii. Future Directions and Emerging Research Avenues in 1,3 Diphenylbicyclo 1.1.1 Pentane Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 1,3-disubstituted BCPs, including 1,3-diphenylbicyclo[1.1.1]pentane, has traditionally relied on methods that can be cumbersome or require harsh reaction conditions. researchgate.netacs.org A major focus of future research is the development of more efficient, versatile, and environmentally friendly synthetic strategies.

Recent advancements have highlighted the potential of visible-light-induced, metal- and additive-free multicomponent reactions for the synthesis of functionalized BCPs. rsc.orgrsc.org These methods, which can proceed at room temperature with high atom economy, offer a greener alternative to traditional approaches that may require high temperatures or metal catalysts. newswise.comkeaipublishing.com For instance, a visible-light-driven, metal- and additive-free multicomponent reaction has been developed for the synthesis of C,S-disubstituted BCPs, demonstrating the feasibility of constructing multiple bonds in a single step under mild conditions. rsc.orgrsc.org

Furthermore, the development of scalable continuous-flow processes for the generation of [1.1.1]propellane, a key precursor to BCPs, is a significant step towards making these compounds more accessible. rsc.orgresearchgate.net Flow chemistry offers several advantages, including improved safety, scalability, and the potential for direct derivatization into various BCP species. rsc.orgacs.org The in-flow photochemical addition of propellane to diacetyl has enabled the kilogram-scale production of a key intermediate for bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, showcasing the industrial applicability of this technology. acs.orgnih.gov

Future research will likely focus on expanding the scope of these sustainable methods to a wider range of functional groups and substitution patterns, including the direct synthesis of 1,3-diaryl BCPs. The development of new photocatalysts and radical initiators will be crucial in achieving these goals. google.com

Exploration of Unconventional Reactivity Patterns and Selectivity

The unique, highly strained structure of the bicyclo[1.1.1]pentane core gives rise to unconventional reactivity that is still being explored. The central C1-C3 bond of [1.1.1]propellane is particularly reactive towards radical and anionic species, providing a primary entry point for the synthesis of 1,3-disubstituted BCPs. acs.orgthieme-connect.de

A key challenge and area of future research is controlling the selectivity of reactions involving BCP intermediates. thieme-connect.de For example, achieving selective mono-functionalization or the synthesis of unsymmetrically 1,3-disubstituted BCPs remains a significant hurdle. thieme-connect.de Recent work has demonstrated that the choice of reagents and reaction conditions can influence the outcome of these reactions, opening the door to more selective transformations. thieme-connect.de

The exploration of electrophilic activation of [1.1.1]propellane is another promising avenue. researchgate.netresearchgate.net While challenging due to the propensity of BCP cations to decompose, successful strategies in this area would significantly expand the synthetic toolbox for accessing novel BCP derivatives. researchgate.netresearchgate.net For instance, the electrophilic activation of [1.1.1]propellane within a halogen bond complex has enabled its reaction with neutral nucleophiles. researchgate.netresearchgate.net

Furthermore, the functionalization of the bridge C-H bonds of the BCP scaffold, which are typically less reactive, presents a frontier in BCP chemistry. princeton.eduspringernature.com The development of methods for the selective C-H functionalization of the BCP core would provide access to "ortho-" or "meta-" substituted BCP analogues, which are currently difficult to synthesize. princeton.eduacs.org

Advanced Computational Modeling for Predictive Design and Property Optimization

Computational modeling, particularly density functional theory (DFT) calculations, has become an indispensable tool in understanding the structure, reactivity, and properties of BCPs. researchgate.netmdpi.com These methods have been used to rationalize reaction mechanisms, predict the feasibility of synthetic routes, and explain observed selectivities. researchgate.netmdpi.com

Future research will increasingly rely on advanced computational modeling for the de novo design of BCP-containing molecules with specific, optimized properties. By accurately predicting parameters such as solubility, metabolic stability, and electronic properties, computational models can guide synthetic efforts towards the most promising candidates, thereby accelerating the discovery process. nih.govfrontiersin.org

For example, computational studies have been employed to investigate the stability of substituted [1.1.1]propellanes, suggesting that certain derivatives should be stable enough to be synthetic targets. mdpi.com Molecular modeling has also been used to understand how the BCP scaffold can be accommodated in the binding sites of biological targets, providing insights for the design of new therapeutic agents. nih.gov The continued development of more accurate and efficient computational methods will be crucial for realizing the full potential of predictive design in BCP chemistry.

Integration into More Complex and Multifunctional Systems

The BCP motif has been successfully incorporated into a variety of complex molecules, most notably as a bioisostere for para-substituted phenyl rings in drug candidates. acs.orgresearchgate.net This "escape from flatland" strategy has been shown to improve key physicochemical properties such as solubility and metabolic stability. keaipublishing.comnih.govresearchgate.net Future research will undoubtedly continue to explore the application of this compound and other diaryl BCPs in medicinal chemistry, moving beyond simple bioisosteric replacement to the design of novel pharmacophores with unique three-dimensional structures. acs.org

Beyond pharmaceuticals, there is a growing interest in integrating BCP units into advanced materials. The rigid, linear nature of the 1,3-disubstituted BCP scaffold makes it an ideal building block for creating molecular rods and other well-defined supramolecular architectures. researchgate.netacs.org For instance, BCP-based diphosphine ligands have been synthesized and used to create linear gold complexes and coordination polymers. nih.gov

The synthesis of precision polymers containing BCP units in the backbone has also been reported. researchgate.net These materials exhibit interesting thermal and crystalline properties that differ from their linear polyethylene (B3416737) analogues, highlighting the potential of BCPs to modulate polymer properties. researchgate.net Future work will likely focus on the synthesis of a wider range of BCP-containing polymers and materials, and the exploration of their electronic, optical, and mechanical properties.

Synergistic Approaches with Emerging Technologies (e.g., Flow Chemistry, Machine Learning in Synthesis)

The convergence of BCP chemistry with emerging technologies such as flow chemistry and machine learning is set to revolutionize the field. As previously mentioned, continuous flow synthesis has already demonstrated its value in the scalable production of BCP precursors. rsc.orgresearchgate.netacs.orgacs.org The combination of flow chemistry with other technologies, such as photochemistry and real-time reaction monitoring, will enable the development of highly efficient and automated synthetic platforms for BCP derivatives.

Machine learning algorithms are also beginning to be applied in chemical synthesis, for tasks such as reaction optimization, catalyst discovery, and the prediction of reaction outcomes. researchgate.net In the context of BCP chemistry, machine learning could be used to:

Predict the optimal conditions for complex, multicomponent reactions.

Identify novel catalysts for selective BCP functionalization.

Screen virtual libraries of BCP-containing compounds for desired properties.

The integration of high-throughput experimentation with machine learning will create a powerful feedback loop for the rapid discovery and optimization of novel BCPs and their applications. This data-driven approach will accelerate the exploration of the vast chemical space accessible through BCP chemistry.

Q & A

Q. What are the common synthetic routes to 1,3-diphenylbicyclo[1.1.1]pentane?

The synthesis typically involves functionalizing bicyclo[1.1.1]pentane (BCP) via [1.1.1]propellane precursors. A key method is the photochemical reaction of [1.1.1]propellane with 2,3-butanedione under UV irradiation, yielding 1,3-diacetyl-BCP intermediates, which are further derivatized . Another approach employs dichlorocarbene insertion into bicyclo[1.1.0]butane, followed by reduction to generate BCP frameworks . For phenyl substitution, cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl halides are used to introduce aromatic groups at the 1,3-positions .

Q. How does bicyclo[1.1.1]pentane act as a bioisostere for phenyl rings in drug design?

BCP’s rigid, three-dimensional structure mimics the steric and electronic properties of para-substituted phenyl rings while reducing aromaticity. This substitution improves aqueous solubility and passive permeability, as demonstrated in γ-secretase inhibitors where BCP replacement enhanced oral bioavailability by 4-fold compared to phenyl analogs . The non-planar geometry also minimizes metabolic oxidation, enhancing stability .

Advanced Research Questions

Q. What challenges arise in functionalizing the secondary bridge positions of BCP derivatives?

Functionalizing the strained secondary bridge positions (C2, C4, C5) requires overcoming high ring tension and steric hindrance. Radical-based multicomponent reactions, such as carboamination of [1.1.1]propellane, enable selective introduction of amines or alkyl groups at these positions . Transition-metal catalysis (e.g., Pd/Ni) has also been explored for cross-coupling, but requires careful optimization to avoid ring-opening side reactions .

Q. How do computational methods aid in predicting the stability and reactivity of BCP derivatives?

High-level calculations (e.g., MP2/6-31G*) are critical for analyzing BCP’s electronic structure. Studies show that the 1-cation of BCP forms more readily than tert-butyl cations due to charge delocalization across the strained cage . Density functional theory (DFT) further predicts substituent effects on bond angles and strain energy, guiding the design of stable derivatives .

Q. What analytical techniques are most effective for characterizing 1,3-diphenyl-BCP derivatives?

  • X-ray crystallography : Resolves the unique cage geometry and confirms substitution patterns, as shown in LpPLA2 inhibitor studies .
  • High-resolution IR spectroscopy : Detects subtle vibrational modes (resolution ≤0.0015 cm⁻¹) to monitor strain-induced bond distortions .
  • NMR spectroscopy : ¹³C NMR is particularly sensitive to the BCP core, with bridgehead carbons appearing at ~90 ppm and bridge carbons at ~30 ppm .

Q. How do substituents at the 1,3-positions influence the physicochemical properties of BCP derivatives?

Electron-withdrawing groups (e.g., COOH, CF₃) increase polarity and solubility, while bulky aryl groups enhance metabolic stability. For example, 1,3-dicarboxylic acid-BCP derivatives exhibit logP values 2–3 units lower than phenyl analogs, improving aqueous solubility . Conversely, fluorinated substituents (e.g., CF₂) balance lipophilicity and permeability, as seen in BCP-F₂ analogs .

Q. Are there contradictions in reported data on BCP’s reactivity in cross-coupling reactions?

Yes. While some studies report successful Suzuki-Miyaura coupling with aryl boronic acids , others note competing ring-opening pathways under harsh conditions (e.g., high temperature or strong bases). For example, bromo-BCP derivatives undergo debromination at >80°C, necessitating mild catalytic systems (e.g., Pd(PPh₃)₄ at 50°C) .

Methodological Considerations

Q. What strategies mitigate ring-opening during BCP functionalization?

  • Low-temperature conditions : Reduce thermal stress during reactions .
  • Protecting groups : Temporarily shield reactive bridgehead positions with silyl or ester groups .
  • Radical stabilization : Use initiators like AIBN to favor selective radical pathways over ionic mechanisms .

Q. How can researchers validate the bioisosteric equivalence of BCP and phenyl groups?

  • Co-crystallization studies : Compare binding modes in target proteins (e.g., γ-secretase or LpPLA2) via X-ray crystallography .
  • Free-Wilson analysis : Quantify contributions of BCP substitution to potency and pharmacokinetics in structure-activity relationship (SAR) models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.